molecular formula C11H11Cl2NO3 B11175680 ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate

ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate

Cat. No.: B11175680
M. Wt: 276.11 g/mol
InChI Key: JDSIJRBVXPRIHJ-UHFFFAOYSA-N
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Description

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a synthetic glycine derivative intended for research and development purposes. This compound belongs to a class of N-acyl glycinate esters that serve as versatile intermediates and building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Related compounds, such as those with dichlorobenzoyl groups, are frequently utilized in the synthesis of active ingredients, including fungicides like fluopicolide . Similarly, glycine ethyl ester derivatives are common precursors in the preparation of more complex molecules, such as peptide mimics and prodrugs . Researchers may employ this chemical as a key scaffold for constructing combinatorial libraries or in the development of novel enzyme inhibitors. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorobenzoyl)amino]acetate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)

InChI Key

JDSIJRBVXPRIHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Differences vs. Target Compound Applications/Properties References
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate 2,5-dichlorophenyl, carbonyl, ethyl ester Reference compound Agrochemical intermediate, potential prodrug
Methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate (W4R) 2,6-dichlorophenyl, acetyl (vs. carbonyl), methyl ester, N-methyl Acetyl group (vs. carbonyl), methyl ester, N-methylation Higher lipophilicity due to N-methyl group
Benzoylprop-ethyl (Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine) 3,4-dichlorophenyl, benzoyl (vs. carbonyl), DL-alanine backbone Benzoyl group, alanine backbone (vs. glycine), 3,4-dichloro Herbicide (inhibits fatty acid synthesis)
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate 2,5-dichlorophenyl, methylsulfonyl (vs. carbonyl), methyl ester Sulfonyl group (electron-withdrawing), methyl ester Potential protease inhibitor intermediate
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethylglycinamide 2,5-dichlorophenyl, sulfonyl (vs. carbonyl), amide (vs. ester), N,N-dimethyl Sulfonyl group, amide linkage, dimethyl substitution Enhanced metabolic stability

Key Observations:

Substituent Position on Phenyl Ring: The 2,5-dichloro substitution in the target compound contrasts with 2,6-dichloro (W4R) and 3,4-dichloro (benzoylprop-ethyl). 3,4-Dichloro analogs (e.g., benzoylprop-ethyl) exhibit stronger herbicidal activity due to enhanced electron-withdrawing effects .

Functional Group Variations :

  • Carbonyl vs. Sulfonyl/Acetyl : The carbonyl group in the target compound is a stronger hydrogen-bond acceptor than sulfonyl or acetyl groups, influencing receptor interactions .
  • Ester vs. Amide : Ethyl esters (target compound) are more hydrolytically labile than amides (e.g., N~2~-sulfonylglycinamide), affecting bioavailability and persistence .

Ester Alkyl Chain :

  • Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., W4R), enhancing environmental stability .

Table: Comparative Physicochemical Data

Property This compound Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycinate Benzoylprop-ethyl
Molecular Weight (g/mol) 276.12 322.18 365.23
LogP (Predicted) ~3.2 ~2.8 ~4.1
Solubility (Water) Low Very low Insoluble
Hydrolytic Stability (pH 7) Moderate (t₁/₂ ~24 h) High (t₁/₂ >48 h) Low (t₁/₂ ~6 h)

Biological Activity

Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis Methodology:
The compound is synthesized through the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate, typically using triethylamine as a base in dichloromethane at low temperatures (0-5°C) to manage exothermic reactions. The process can be scaled for industrial production while maintaining high yield and purity through recrystallization or chromatography .

Chemical Structure:
The chemical formula for this compound is C10H10Cl2NO3C_{10}H_{10}Cl_2NO_3. Its structure features a dichlorophenyl group that is crucial for its biological activity.

This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor or activator, influencing biochemical pathways by binding to active sites on enzymes or receptors .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of various glycine derivatives, revealing that modifications in the phenyl ring significantly affect their efficacy against common pathogens. The presence of electron-withdrawing groups like chlorine enhances activity by increasing lipophilicity and membrane permeability .
  • Photoredox Reactions:
    • Research involving photoredox cross-dehydrogenative coupling has shown that N-aryl glycine derivatives can be activated under light exposure. This compound may exhibit similar behavior, suggesting potential applications in light-driven synthetic pathways .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor
Ethyl N-(2-chlorophenyl)glycinateStructureModerate antimicrobial activity
Ethyl N-(2,4-dichlorophenyl)carbamateStructureAntimicrobial effects noted

Q & A

Q. Table 1: Comparative Synthesis Efficiency

MethodYield (%)Purity (HPLC)Byproducts Identified
Schotten-Baumann (DCM)78–82≥95%<5% glycine dimer
Solid-phase (resin)65–7090–92%Residual resin linker

Data Contradictions : Higher yields in DCM vs. THF (82% vs. 75%) may stem from improved solubility of the dichlorophenyl intermediate .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • NMR : Use 1H^1H-NMR to confirm glycinate backbone (δ 4.2 ppm, ethyl ester quartet) and aromatic protons (δ 7.4–8.1 ppm, dichlorophenyl group) .
  • LC-MS : Electrospray ionization (ESI) in positive mode detects [M+H]+^+ at m/z 316.0 (calculated for C11_{11}H10_{10}Cl2_2NO3_3) .
  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) achieves baseline separation (retention time: 6.8 min) .

Advanced Tip : For trace impurities, hyphenate LC with high-resolution MS (HRMS) to resolve isobaric species (e.g., hydrolyzed glycine derivatives) .

Advanced: How does the dichlorophenyl substituent influence solubility and bioavailability in pharmacological studies?

Answer:
The 2,5-dichloro group enhances lipophilicity (logP ≈ 2.8) but reduces aqueous solubility (0.12 mg/mL in PBS). Strategies to improve bioavailability:

  • Salt formation : Sodium or hydrochloride salts increase solubility by 3–5× .
  • Prodrug design : Replace ethyl ester with PEGylated moieties to enhance membrane permeability .

Q. Table 2: Comparative Physicochemical Properties

DerivativelogPSolubility (mg/mL)Plasma Stability (t1/2_{1/2})
Ethyl ester (parent)2.80.121.2 h
Sodium salt1.50.450.8 h
PEGylated prodrug1.21.204.5 h

Contradiction Note : Plasma stability inversely correlates with solubility due to esterase susceptibility .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Case Study : Discrepancies in IC50_{50} values for carboxylesterase inhibition (reported range: 12–45 µM).
Methodological Solutions :

  • Standardize assay conditions : Use recombinant human carboxylesterase-1 (hCE1) vs. animal isoforms to avoid interspecies variability .
  • Control for hydrolysis : Pre-incubate compound with esterase-free buffer to quantify active vs. degraded species .

Factorial Design Recommendation : Apply a 23^3 factorial experiment (pH, temperature, enzyme source) to isolate confounding variables .

Advanced: What computational approaches predict metabolic pathways and toxicity?

Answer:

  • In silico metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 (CYP3A4) oxidation sites (C-3 of dichlorophenyl ring) .
  • Toxicity screening : Employ Derek Nexus to flag potential hepatotoxicity (structural alerts for chloroaromatic compounds) .

Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver S9 fraction) to confirm predicted metabolites .

Basic: How does this compound compare structurally to other glycinate derivatives in drug discovery?

Q. Table 3: Structural Analogues and Functional Differences

CompoundKey ModificationsBioactivity Highlight
This compoundDichloro substitutionCarboxylesterase inhibition
N-(Diphenylmethylene)glycinateBulky diphenyl groupEnhanced CNS penetration
Peliglitazar (CAS 331744-64-0)Methoxyphenoxy linkerPPAR-α/γ dual agonism

Mechanistic Insight : Dichlorophenyl derivatives exhibit stronger electrophilic character, favoring covalent enzyme interactions .

Advanced: What environmental fate studies are relevant for lab waste management?

Answer:

  • Photodegradation : UV-Vis studies show t1/2_{1/2} = 48 h under simulated sunlight (λ = 254 nm), producing chlorinated byproducts .
  • Biodegradation : Use OECD 301F assay to quantify 28-day mineralization (≤15%, indicating persistence) .

Mitigation : Incinerate waste at ≥850°C to destroy chlorinated residues .

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